molecular formula C13H16N2O6 B1402944 Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate CAS No. 1383788-40-6

Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate

Cat. No. B1402944
M. Wt: 296.28 g/mol
InChI Key: JZJKZZCXYFTQFD-UHFFFAOYSA-N
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Description

Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate, also known as MTDP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. MTDP is a heterocyclic organic compound that contains a pyridine ring, an isoxazole ring, and a carboxylate group.

Scientific Research Applications

Synthesis of Highly Functionalized Isoxazoles

Synthetic Scaffolds for Functionalized Isoxazoles : A study by Ruano, Fajardo, and Martín (2005) presents a synthesis strategy for alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, acting as a scaffold for further functionalization into diverse 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This highlights the utility of similar compounds in generating a broad range of functionalized isoxazoles for various applications in medicinal chemistry and materials science Ruano, Fajardo, & Martín, 2005.

Catalytic Synthesis Approaches

Metal/Organo Relay Catalysis for Pyrrole Derivatives : Galenko et al. (2015) discuss a one-pot synthesis approach utilizing metal/organo relay catalysis for converting 5-methoxyisoxazoles to methyl 4-aminopyrrole-2-carboxylates. This method showcases the potential of isoxazoles as intermediates in synthesizing structurally diverse compounds with potential biological activity, demonstrating a broad application in drug discovery Galenko et al., 2015.

properties

IUPAC Name

methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-17-9-5-7(11(18-2)14-12(9)19-3)8-6-10(21-15-8)13(16)20-4/h5,10H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJKZZCXYFTQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)C2=NOC(C2)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate
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Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate
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Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate
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Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate
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Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate
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Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate

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